molecular formula C8H8O2S B11717620 3-Thiophen-3-ylbut-2-enoic acid

3-Thiophen-3-ylbut-2-enoic acid

Cat. No.: B11717620
M. Wt: 168.21 g/mol
InChI Key: JMYHFMLJXLCSJG-UHFFFAOYSA-N
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Description

3-Thiophen-3-ylbut-2-enoic acid is a conjugated organic compound featuring a thiophene ring substituted at the 3-position and a but-2-enoic acid moiety. Its molecular formula is C₈H₈O₂S, with a molecular weight of 168.21 g/mol. This compound is of interest in materials science, particularly in the synthesis of conductive polymers and organic semiconductors, where thiophene derivatives are widely utilized due to their electron-rich aromatic systems and stability .

The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group and the electron-donating thiophene ring, enabling applications in copolymerization or functionalization for tailored electronic properties.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-thiophen-3-ylbut-2-enoic acid

InChI

InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)

InChI Key

JMYHFMLJXLCSJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the use of thiophene-3-boronic acid and an appropriate alkyne under palladium-catalyzed coupling conditions.

Industrial Production Methods

Industrial production of 3-(thiophen-3-yl)but-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)but-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-thiophen-3-ylbut-2-enoic acid and its analogs:

Compound Molecular Formula Substituent Position on Thiophene Molecular Weight (g/mol) Key Properties/Applications
3-Thiophen-3-ylbut-2-enoic acid C₈H₈O₂S 3-position 168.21 Conjugated backbone for polymers; potential dopant in organic electronics
Thiophene-3-acetic acid C₆H₆O₂S 3-position 142.17 Shorter chain; used in ester synthesis or as a ligand in coordination chemistry
3-(Thiophen-2-yl)but-2-enoic acid C₈H₈O₂S 2-position 168.21 Enhanced conjugation due to 2-position substituent; higher planarity for polymer integration

Structural and Electronic Differences:

  • Substituent Position: The 3-thiophen-3-yl derivative has a substituent at the 3-position of the thiophene ring, which disrupts the typical 2,5-conjugation pattern seen in polythiophenes. This may reduce intra-chain charge transport efficiency compared to the 2-thiophene isomer . In contrast, 3-(thiophen-2-yl)but-2-enoic acid has a substituent at the 2-position, adjacent to the sulfur atom. This position aligns better with conjugated polymer backbones (e.g., poly(3-hexylthiophene)), enabling stronger π-π stacking and higher conductivity .
  • Chain Length and Functional Groups: Thiophene-3-acetic acid has a shorter acetic acid chain, limiting its conjugation length. This reduces its utility in optoelectronic applications but enhances solubility for solution processing . The but-2-enoic acid chain in the target compound introduces a rigid, planar structure, favoring intermolecular interactions in solid-state devices .

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